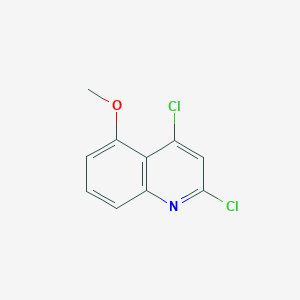

2,4-Dichloro-5-methoxyquinoline

描述

Significance of the Quinoline (B57606) Core in Organic and Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of organic and medicinal chemistry. derpharmachemica.comnih.gov Its unique structural and electronic properties have established it as a "privileged scaffold," meaning it is a molecular framework capable of binding to a wide range of biological targets, leading to diverse pharmacological activities. nih.govwipo.int This versatility has made quinoline and its derivatives indispensable in drug discovery and development. wipo.intnih.gov

The quinoline nucleus is a key component in numerous natural products, synthetic pharmaceuticals, and functional materials. nih.govcjph.com.cn In medicinal chemistry, quinoline-based compounds have demonstrated a broad spectrum of therapeutic applications, including antimalarial, anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral activities. nih.govwipo.intnih.gov The success of quinoline-based drugs is exemplified by well-known medications such as the antimalarial chloroquine (B1663885) and the antibacterial fluoroquinolones. nih.govnih.gov The ability to functionalize the quinoline ring at various positions allows chemists to fine-tune the molecule's steric, electronic, and physicochemical properties, thereby optimizing its biological activity, selectivity, and pharmacokinetic profile. wipo.intcjph.com.cn

Overview of Dichloroquinoline Scaffolds in Research Contexts

Within the vast family of quinoline derivatives, dichloroquinoline scaffolds are particularly important as versatile chemical intermediates. The introduction of two chlorine atoms onto the quinoline core significantly influences the molecule's reactivity and biological potential. The position of the chlorine atoms dictates the electrophilicity of different sites on the ring system, enabling selective nucleophilic substitution reactions to build more complex molecular architectures. nih.gov

For instance, 4,7-dichloroquinoline (B193633) is a well-established and affordable starting material for the synthesis of a multitude of 4-aminoquinoline (B48711) compounds, which are known for their potent antimalarial and anticancer properties. nih.govgoogle.com The chlorine atom at the 4-position is highly susceptible to displacement by various nucleophiles, a key step in the synthesis of drugs like chloroquine. glpbio.com Other isomers, such as 2,4-dichloro-6-methoxyquinoline (B1349136) and 2,4-dichloro-7-methoxyquinoline, have also been synthesized and studied, serving as building blocks for novel derivatives. chemicalbook.comnih.gov The presence of chloro and methoxy (B1213986) groups can have beneficial effects on intermolecular interactions within biological targets, making these substituted scaffolds attractive for drug discovery programs. nih.gov

Research Trajectories for 2,4-Dichloro-5-methoxyquinoline within Heterocyclic Chemistry

Direct research focusing on this compound as a standalone compound is not prominent in the available scientific literature. However, the significance of the 4-((2,4-dichloro-5-methoxyphenyl)amino) moiety as a critical structural component in advanced therapeutic agents is well-documented. The research trajectory for this specific substitution pattern is therefore intrinsically linked to its role as a key building block in the synthesis of complex, biologically active quinolines, most notably the anticancer drug Bosutinib. derpharmachemica.comcjph.com.cn

Bosutinib is a potent dual inhibitor of Src and Abl tyrosine kinases used in the treatment of chronic myelogenous leukemia (CML). derpharmachemica.comchemicalbook.com Its chemical structure is 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile. derpharmachemica.com The synthesis of Bosutinib does not involve a pre-formed this compound intermediate. Instead, the crucial 2,4-dichloro-5-methoxyaniline (B1301479) is coupled with a suitable quinoline precursor to construct the final drug molecule. derpharmachemica.comnih.govcjph.com.cn

Several synthetic routes for Bosutinib highlight this strategy. For example, one method involves the reaction of 2,4-dichloro-5-methoxyaniline with 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (B1437755) to form the core structure of the drug. derpharmachemica.com Another approach describes the reaction of 2,4-dichloro-5-methoxyaniline with a quinoline bearing a different leaving group to afford the key intermediate, 7-isopropoxy-6-methoxy-4-(2,4-dichloro-5-methoxyanilinyl)quinoline-3-carbonitrile. cjph.com.cn

Therefore, the research value of the 2,4-dichloro-5-methoxy substitution pattern on a quinoline ring is realized through its incorporation into pharmacologically active agents. The precursor, 2,4-dichloro-5-methoxyaniline, is a commercially significant intermediate whose properties are well-defined.

Physicochemical Properties of 2,4-Dichloro-5-methoxyaniline

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇Cl₂NO | nih.gov |

| Molecular Weight | 192.04 g/mol | N/A |

| Appearance | Pale brown to dark brown powder/crystals | patsnap.com |

| Melting Point | 47-53 °C | patsnap.com |

| IUPAC Name | 2,4-dichloro-5-methoxyaniline | patsnap.com |

| CAS Number | 98446-49-2 | patsnap.com |

The research trajectory is thus focused on leveraging this specific dichlorinated and methoxylated aniline (B41778) to create the 4-anilinoquinoline core, which has proven essential for achieving high-potency kinase inhibition in cancer therapy. cjph.com.cngoogle.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4-dichloro-5-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c1-14-8-4-2-3-7-10(8)6(11)5-9(12)13-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZVNZRSUZSYCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dichloro 5 Methoxyquinoline

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis

The fundamental structure of quinoline, a fusion of a benzene (B151609) ring with a pyridine (B92270) ring, can be constructed through various cyclization strategies. iipseries.orgacs.org These methods typically involve the reaction of an aniline (B41778) derivative with a carbonyl compound or a related species.

Several classical name reactions provide the foundation for quinoline synthesis, each offering a different route to the core structure depending on the starting materials. iipseries.orgjptcp.comresearchgate.net

Gould–Jacobs Reaction: This method involves the condensation of an aniline with an alkoxymethylenemalonic ester or a similar derivative. wikipedia.org The reaction proceeds through a series of steps, including condensation, a 6-electron cyclization, saponification, and finally decarboxylation to yield a 4-hydroxyquinoline (B1666331) (which exists in equilibrium with its 4-quinolone tautomer). wikipedia.orgmdpi.com The high temperatures often required for the cyclization step can be a drawback, sometimes leading to side reactions. mdpi.com Microwave irradiation has been explored to improve yields and reduce reaction times. ablelab.eu

Friedländer Synthesis: Discovered by Paul Friedländer in 1882, this reaction condenses a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). wikipedia.orgpharmaguideline.comjk-sci.comorganicreactions.org The reaction can be catalyzed by acids or bases and is a direct and versatile method for producing a wide range of substituted quinolines. wikipedia.orgjk-sci.comnih.gov Variations using electrochemical methods and microwave irradiation have been developed to make the process more sustainable. jk-sci.comrsc.org

Pfitzinger Reaction: This reaction is a variation of the Friedländer synthesis that uses isatin (B1672199) or its derivatives as the starting material. wikipedia.orgwikipedia.org Under basic conditions, the isatin ring is opened to form an isatoic acid, which then condenses with a carbonyl compound to yield a quinoline-4-carboxylic acid. wikipedia.orgresearchgate.net This method is particularly useful for synthesizing quinolines with a carboxylic acid group at the 4-position. researchgate.net

Skraup Synthesis: The Skraup reaction is one of the oldest methods, synthesizing quinoline by heating aniline with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene. iipseries.orgwikipedia.org The reaction is notoriously vigorous, though the addition of ferrous sulfate (B86663) can moderate it. wikipedia.org The mechanism involves the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. iipseries.orgwordpress.com

Doebner–von Miller Reaction: This is considered a modification of the Skraup synthesis. wikipedia.orgnih.gov It involves reacting an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. iipseries.orgwikipedia.org This method allows for the synthesis of a broader range of substituted quinolines than the original Skraup reaction. nih.gov

Conrad–Limpach Synthesis: This synthesis produces 4-hydroxyquinolines (4-quinolones) from the reaction of anilines with β-ketoesters. wikipedia.orgsynarchive.com The reaction conditions determine the product: lower temperatures favor the formation of a β-aminoacrylate which cyclizes to the 4-quinolone (kinetic product), while higher temperatures can lead to a 2-quinolone via a different intermediate (thermodynamic product, Knorr variation). wikipedia.orgquimicaorganica.org High-boiling point solvents are often used for the thermal cyclization step. nih.gov

Table 1: Overview of Classical Quinoline Synthesis Reactions

| Reaction Name | Precursors | Key Features | Resulting Product |

| Gould-Jacobs | Aniline, Alkoxymethylenemalonic ester | Multi-step thermal cyclization. wikipedia.orgmdpi.com | 4-Hydroxyquinoline derivatives. wikipedia.org |

| Friedländer | o-Aminoaryl aldehyde/ketone, Carbonyl compound with α-methylene group | Acid or base-catalyzed condensation. wikipedia.orgjk-sci.com | Substituted quinolines. wikipedia.org |

| Pfitzinger | Isatin, Carbonyl compound, Base | Ring-opening of isatin followed by condensation. wikipedia.org | Quinoline-4-carboxylic acids. wikipedia.org |

| Skraup | Aniline, Glycerol, Sulfuric acid, Oxidizing agent | Vigorous reaction conditions. wikipedia.orgnih.gov | Unsubstituted or simply substituted quinolines. wikipedia.org |

| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl compound | Acid-catalyzed reaction. wikipedia.orgsynarchive.com | 2,4-Disubstituted quinolines. iipseries.org |

| Conrad-Limpach | Aniline, β-Ketoester | Temperature-dependent regioselectivity. wikipedia.orgsynarchive.com | 4-Hydroxyquinolines or 2-quinolones. wikipedia.org |

In recent decades, transition-metal catalysis has emerged as a powerful tool for synthesizing quinolines, often providing milder reaction conditions, higher efficiency, and greater functional group tolerance than classical methods. ias.ac.inresearchgate.net Catalysts based on metals such as palladium, copper, ruthenium, rhodium, and gold have been successfully employed. ias.ac.inresearchgate.net These reactions can proceed through various mechanisms, including C-H activation, annulation, and coupling reactions, allowing for the construction of complex quinoline scaffolds from readily available starting materials. ias.ac.inacs.org For instance, copper-catalyzed one-pot methods have been developed that involve the reaction of anilines and aldehydes, using molecular oxygen as a green oxidant. ias.ac.in These catalytic systems represent a significant advancement, enabling the synthesis of diverse quinoline libraries for various applications. ias.ac.in

Reflecting a broader trend in chemical manufacturing, green chemistry principles have been increasingly applied to quinoline synthesis to reduce environmental impact. researchgate.netnih.gov These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. nih.gov Key strategies include:

Use of Green Solvents: Replacing traditional volatile organic solvents with water, ionic liquids, or conducting reactions under solvent-free conditions. iipseries.orgijpsjournal.com

Microwave and Ultrasound Irradiation: Using alternative energy sources to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. ablelab.eujk-sci.comresearchgate.net

Nanocatalysis: Employing nanocatalysts which offer high surface area and reactivity, leading to efficient and often recyclable catalytic systems for quinoline synthesis. acs.orgnih.gov These green methodologies have been successfully applied to classical reactions like the Friedländer and Skraup syntheses, making them more environmentally and economically viable. nih.govijpsjournal.com

Targeted Synthesis of 2,4-Dichloro-5-methoxyquinoline and Related Intermediates

The synthesis of the specifically substituted this compound requires a multi-step approach that first builds a suitably substituted aniline precursor, followed by the construction of the quinoline ring, and finally, chlorination.

A key intermediate for the synthesis of the target molecule is 2,4-dichloro-5-methoxyaniline (B1301479) . The synthesis of this precursor has been described in the context of preparing the pharmaceutical agent Bosutinib. googleapis.com The pathway involves the following transformations:

Methylation: Starting from 2,4-dichloro-acetamidophenol, the hydroxyl group is methylated using a reagent like dimethyl sulfate in a suitable solvent such as acetone. googleapis.com

Hydrolysis: The resulting 2,4-dichloro-5-methoxy acetamidophenol is then hydrolyzed, typically using methanolic hydrochloric acid, to remove the acetyl group and yield the free amine, 2,4-dichloro-5-methoxyaniline. googleapis.com

Once the 2,4-dichloro-5-methoxyaniline precursor is obtained, the quinoline ring can be formed. A common and effective strategy for creating a 2,4-dichloroquinoline (B42001) is to first synthesize the corresponding 2,4-dihydroxyquinoline (quinoline-2,4-dione) and then convert the hydroxyl groups to chlorides.

Cyclization: The 2,4-dichloro-5-methoxyaniline can be reacted with a malonic acid derivative, such as diethyl malonate, in a Gould-Jacobs type reaction. This would proceed via condensation and thermal cyclization to form 4-hydroxy-5-methoxy-7-chloro-3-carboethoxyquinoline, which upon hydrolysis and decarboxylation would yield the corresponding 4-hydroxy-quinolone. A more direct route would be condensation with malonic acid itself, followed by cyclization in a high-boiling solvent or with a condensing agent like polyphosphoric acid to yield 5-methoxy-7-chloro-quinoline-2,4-dione .

Chlorination: The resulting quinoline-2,4-dione is then treated with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is a standard reagent for this type of transformation, effectively converting the hydroxyl/oxo groups into chloro substituents to yield the final product, This compound . This chlorination step is analogous to methods used for preparing similar dichlorinated heterocyclic compounds like 2,4-dichloro-5-methoxypyrimidine. chemicalbook.comgoogle.com

Optimizing the yield of quinoline synthesis is crucial and involves the careful control of several reaction parameters. The choice of catalyst, solvent, temperature, and reaction time can significantly influence the outcome. ablelab.eu For instance, in microwave-assisted Gould-Jacobs reactions, both temperature and time must be finely tuned; higher temperatures can accelerate the desired cyclization but can also lead to product degradation if the reaction time is too long. ablelab.eu

For the targeted synthesis of this compound, optimization would be critical at each stage:

Precursor Synthesis: Ensuring high-yield methylation and hydrolysis by controlling temperature and reaction times to prevent side reactions. googleapis.com

Cyclization: Selecting the optimal condensing agent (e.g., polyphosphoric acid, Eaton's reagent) or high-boiling solvent (e.g., Dowtherm A) and temperature profile for the cyclization of 2,4-dichloro-5-methoxyaniline with a malonic acid derivative to maximize the yield of the quinoline-2,4-dione intermediate.

Chlorination: Controlling the stoichiometry of phosphorus oxychloride and the reaction temperature is essential. Using a catalytic amount of a base like N,N-dimethylaniline can sometimes accelerate the reaction and improve yields, as seen in the synthesis of related chlorinated heterocycles. chemicalbook.com

Table 2: Illustrative Optimization Parameters for Quinoline Synthesis

| Entry | Temperature (°C) | Time (minutes) | Yield (%) | Notes |

| 1 | 250 | 5 | 1 | Incomplete conversion of intermediate. ablelab.eu |

| 2 | 300 | 10 | 37 | Higher temperature improves product formation. ablelab.eu |

| 3 | 250 | 30 | 2 | Longer time at lower temperature does not significantly improve yield. ablelab.eu |

| 4 | 300 | 30 | 28 | Product degradation observed with prolonged heating at high temperature. ablelab.eu |

| 5 | 300 | 5 | 47 | Optimal conditions found by balancing temperature and reaction time. ablelab.eu |

This table, adapted from a study on microwave-assisted Gould-Jacobs reactions, illustrates the delicate balance required between temperature and time to maximize product yield while minimizing degradation. ablelab.eu Similar optimization studies would be necessary to establish the ideal conditions for each step in the synthesis of this compound.

Regioselective Synthesis Considerations in Dichloroquinoline Formation

The formation of the this compound framework typically commences with the construction of a substituted quinoline ring, which is subsequently chlorinated. A common and logical starting material for this process is 3-methoxyaniline. The core challenge in utilizing this precursor lies in controlling the regioselectivity of the cyclization reaction, which can theoretically proceed via two different pathways to yield either the desired 5-methoxyquinoline (B23529) or the undesired 7-methoxyquinoline (B23528) isomer.

Classical quinoline synthesis methodologies, such as the Conrad-Limpach and Gould-Jacobs reactions, are frequently employed. These reactions involve the condensation of an aniline with a β-dicarbonyl compound, followed by a high-temperature cyclization to form the quinoline ring. In the case of 3-methoxyaniline, the cyclization can occur at either the C2 or C6 position of the aniline ring, which are both ortho to the amino group.

The directing effect of the methoxy (B1213986) group, an electron-donating substituent, plays a crucial role in this step. It activates the ortho and para positions relative to itself, influencing the site of electrophilic ring closure. The cyclization leading to the 5-methoxy isomer occurs at the C6 position of the aniline, which is para to the methoxy group. Conversely, cyclization at the C2 position, which is ortho to the methoxy group, results in the 7-methoxy isomer. The interplay of electronic and steric factors governs the ratio of these two products.

Table 1: Competing Cyclization Pathways of 3-Methoxyaniline

| Cyclization Position | Intermediate Precursor | Final Product after Chlorination |

| C6 (para to -OCH₃) | 5-Methoxy-2,4-quinolinediol | This compound |

| C2 (ortho to -OCH₃) | 7-Methoxy-2,4-quinolinediol | 2,4-Dichloro-7-methoxyquinoline |

Research indicates that the thermal cyclization of the intermediate formed from 3-methoxyaniline and diethyl malonate often results in a mixture of the 5-methoxy and 7-methoxy-4-hydroxyquinoline derivatives. The separation of these isomers can be a challenging but necessary step to isolate the desired 5-methoxy precursor. Chromatographic methods are often employed for this purpose. nih.gov

Once the 5-methoxy-2,4-quinolinediol (or its tautomer, 5-methoxy-4-hydroxy-2-quinolone) is obtained in a pure form, the final step is the chlorination of the hydroxyl groups at positions 2 and 4. This is typically achieved by treating the dihydroxyquinoline with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often at elevated temperatures. This reaction effectively replaces the hydroxyl groups with chlorine atoms, yielding the target compound, this compound. The efficiency of this chlorination step is generally high, provided the precursor is of good purity.

Chemical Transformations and Derivatization of the 2,4 Dichloro 5 Methoxyquinoline Scaffold

Nucleophilic Aromatic Substitution Reactions on the Quinoline (B57606) Nucleus

The electron-deficient nature of the pyridine (B92270) ring within the quinoline system, further enhanced by the two chlorine atoms, makes the 2,4-dichloro-5-methoxyquinoline scaffold highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the selective replacement of the chlorine atoms with a wide range of nucleophiles.

Functionalization at C-2 and C-4 Positions

The C-2 and C-4 positions of the quinoline ring are activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. In 2,4-disubstituted quinolines, the C-4 position is generally more reactive towards nucleophiles than the C-2 position. mdpi.com This regioselectivity is attributed to the greater stability of the Meisenheimer intermediate formed during the attack at C-4.

In the context of this compound, this preferential reactivity is exploited to achieve selective mono-substitution at the C-4 position. For instance, the reaction of this compound with various primary or secondary amines leads to the formation of 2-chloro-4-amino-5-methoxyquinoline derivatives. mdpi.com The second chlorine atom at the C-2 position can then be substituted under more forcing conditions or by using different types of reactions, such as palladium-catalyzed cross-coupling. researchgate.net

Introduction of Amine and Alkoxy Substituents

The introduction of amine and alkoxy groups via nucleophilic aromatic substitution is a well-established method for derivatizing the this compound scaffold. A variety of primary and secondary amines can be readily introduced at the C-4 position. mdpi.com

For example, the reaction of this compound with different amines in a suitable solvent like isopropanol, often with the addition of an acid catalyst such as trifluoroacetic acid (TFA) and microwave irradiation, efficiently yields the corresponding 4-amino-2-chloro-5-methoxyquinoline derivatives. mdpi.com The subsequent substitution of the remaining chlorine at the C-2 position with another amine can be achieved to produce 2,4-diamino-5-methoxyquinolines. mdpi.com

Directed C-H Functionalization Strategies

While nucleophilic substitution at the halogenated positions is a primary strategy, directed C-H functionalization has emerged as a powerful tool for the regioselective introduction of substituents at other positions on the quinoline ring. nih.govresearchgate.net This approach avoids the need for pre-functionalized substrates and offers a more atom-economical route to complex quinoline derivatives.

Transition-Metal-Catalyzed C-H Activation

Transition-metal catalysis is central to directed C-H functionalization. rsc.org The nitrogen atom of the quinoline ring, or the oxygen of a quinoline N-oxide, can act as a directing group, guiding the metal catalyst to a specific C-H bond. nih.govresearchgate.net This allows for high regioselectivity that might be difficult to achieve through other means.

For quinoline derivatives, C-H activation is commonly observed at the C-2 and C-8 positions due to the formation of stable five- or six-membered metallacycle intermediates. nih.gov The presence of substituents on the quinoline ring, such as the methoxy (B1213986) group in this compound, can influence the electronic and steric environment, thereby affecting the site-selectivity of the C-H activation. acs.orgrsc.org For instance, rhodium catalysts have been shown to selectively activate the C-2 or C-4 position of substituted quinolines depending on the position of other substituents. acs.org Palladium catalysts are also widely used, and the choice of ligands and reaction conditions can tune the regioselectivity. rsc.org

Mechanistic Aspects of Site-Selective Functionalization

The mechanism of site-selective C-H functionalization typically involves several key steps. The first is the coordination of the transition metal to the directing group (the quinoline nitrogen or N-oxide oxygen). nih.gov This is followed by the C-H activation step itself, which can proceed through various pathways such as concerted metalation-deprotonation (CMD), oxidative addition, or electrophilic aromatic substitution. nih.gov

The regioselectivity is often determined by the stability of the resulting metallacycle intermediate. nih.gov For quinolines, the formation of a five-membered metallacycle involving the nitrogen atom and the C-8 position is common, leading to C-8 functionalization. rsc.org Alternatively, functionalization at C-2 can occur through a different coordination mode. nih.gov In some cases, a "transient directing group" strategy can be employed to achieve functionalization at more remote positions. The specific reaction pathway and the factors governing regioselectivity can be elucidated through a combination of experimental studies and computational modeling. rsc.orgwikipedia.org

Modifications at the Methoxy Group and Halogen Positions

Beyond substitution and C-H functionalization, the methoxy group and the chlorine atoms of this compound are themselves amenable to further chemical modifications, expanding the range of accessible derivatives.

The methoxy group can be cleaved to reveal a hydroxyl group. This demethylation can be achieved using various reagents. For example, in a related system, selective demethylation of a 2,4-dimethoxyquinoline (B1594175) was accomplished using specific demethylating agents to yield the corresponding 4-hydroxyquinoline (B1666331). nih.gov Such a transformation from a methoxy to a hydroxyl group can be valuable for introducing new functionalities or for mimicking biological molecules.

The chlorine atoms, besides being leaving groups in nucleophilic substitution, can participate in other reactions. For instance, in a related compound, 8-bromo-2,4-dichloro-5-methoxyquinoline (B13090534), the bromine atom at the 8-position was selectively removed using n-butyllithium, demonstrating that modifications at halogen positions other than through substitution are possible. mdpi.com This type of dehalogenation can be useful for preparing quinolines with specific substitution patterns.

Synthesis of Complex Quinoline Derivatives Utilizing this compound as a Key Intermediate

The strategic positioning of two chlorine atoms on the this compound ring allows for selective and sequential reactions, providing a pathway to a multitude of di- and tri-substituted quinoline derivatives. The differential reactivity of the C4 and C2 positions—with the C4 position being generally more susceptible to nucleophilic attack—enables a controlled and stepwise functionalization. This has been effectively exploited in the synthesis of various biologically active compounds, including kinase inhibitors.

A significant body of research has centered on the use of nucleophilic substitution reactions to introduce a variety of functionalities onto the quinoline core. In a notable example, this compound, itself prepared from 8-bromo-2,4-dichloro-5-methoxyquinoline via debromination with n-butyllithium and methanol, serves as a pivotal intermediate. mdpi.com The synthesis of a series of potent Enhancer of Zeste Homologue 2 (EZH2) inhibitors showcases this strategy. mdpi.com The process involves a sequential nucleophilic substitution, first at the C4 position with a primary or secondary amine, followed by a second substitution at the C2 position with another amine, often facilitated by microwave irradiation to drive the reaction to completion. mdpi.com

The following table details the sequential nucleophilic substitution reactions for the synthesis of complex quinoline derivatives.

| Intermediate | Reagent 1 (at C4) | Conditions 1 | Intermediate Product | Reagent 2 (at C2) | Conditions 2 | Final Product | Reference |

| This compound | Various primary/secondary amines (R1NH2) | NMP, DIEA, 150 °C, 4 h | N-(Substituted)-2-chloro-5-methoxyquinolin-4-amine | Various amines (R2H) | TFA, i-PrOH, 160 °C, microwave, 30 min | N4-(Substituted)-N2-(substituted)-5-methoxyquinoline-2,4-diamine | mdpi.com |

| This compound | 1-Benzylpiperidin-4-amine | Not specified | N-(1-Benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine | Not specified | Not specified | Further derivatives | mdpi.com |

Beyond nucleophilic substitution, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have also been employed to create C-C bonds at the reactive positions of the quinoline scaffold. This further expands the diversity of accessible derivatives. researchgate.net

The versatility of this compound as a building block is evident in its application for creating libraries of compounds for structure-activity relationship (SAR) studies. For instance, in the development of EZH2 inhibitors, a variety of amines were systematically introduced at both the C2 and C4 positions to probe the structural requirements for optimal biological activity. mdpi.com This systematic approach led to the discovery of highly potent compounds, such as 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine, which exhibited significant inhibitory activity against EZH2. mdpi.com

Reactivity Profiles and Mechanistic Investigations of 2,4 Dichloro 5 Methoxyquinoline

Reaction Pathway Elucidation for Substitution and Functionalization

The presence of two chlorine atoms at the C2 and C4 positions of the quinoline (B57606) ring in 2,4-dichloro-5-methoxyquinoline makes it a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. The general mechanism for SNAr reactions on chloroquinolines proceeds through a two-step addition-elimination pathway. quimicaorganica.org In the initial step, a nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The subsequent step involves the departure of the chloride ion, restoring the aromaticity of the ring and yielding the substituted product.

In the case of 2,4-dichloroquinolines, nucleophilic attack can theoretically occur at either the C2 or C4 position. However, a significant body of research on related 2,4-dichloroquinazoline (B46505) precursors has demonstrated that nucleophilic substitution overwhelmingly favors the C4 position. nih.gov This regioselectivity is a critical aspect of the functionalization of such compounds. The preferential attack at C4 is attributed to the greater electrophilicity of this position.

Functionalization of the this compound core can be achieved with a variety of nucleophiles, including amines, alcohols, and thiols, leading to a diverse array of substituted quinoline derivatives. The reaction conditions, such as the choice of solvent, temperature, and the presence of a base, can be tailored to optimize the yield and selectivity of the desired product. nih.gov

Influence of Substituents on Reaction Selectivity and Kinetics

The substituents on the quinoline ring play a pivotal role in dictating the selectivity and rate of chemical reactions. In this compound, the interplay between the chloro, methoxy (B1213986), and the inherent electronic nature of the quinoline system governs its reactivity.

Regioselectivity in Nucleophilic Aromatic Substitution:

As previously mentioned, nucleophilic substitution on 2,4-dichloroquinolines is highly regioselective, with the C4 position being the preferred site of attack. This preference is rooted in the electronic structure of the molecule. The nitrogen atom in the quinoline ring exerts an electron-withdrawing inductive effect, which is more strongly felt at the α-positions (C2 and C4). Computational studies on the analogous 2,4-dichloroquinazoline system have shown that the carbon atom at the C4 position possesses a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack. nih.gov This theoretical finding is consistent with experimental observations where substitution occurs predominantly at C4. nih.gov While the C2 position is also activated, it is generally less reactive than the C4 position in nucleophilic substitution reactions on quinolines. quimicaorganica.org

Effect of the Methoxy Group:

Kinetic Considerations:

The rate of nucleophilic aromatic substitution is influenced by several factors, including the nature of the nucleophile, the leaving group, and the solvent. Stronger nucleophiles will generally react faster. nih.gov In the context of this compound, both chlorine atoms are good leaving groups for SNAr reactions. The kinetics of these reactions are typically second order, depending on the concentration of both the quinoline substrate and the nucleophile. libretexts.org The solvent can also play a crucial role; polar aprotic solvents are often employed to facilitate SN2-type reactions. libretexts.org

The following table, adapted from studies on related 2,4-dichloroquinazoline precursors, illustrates typical reaction conditions for regioselective SNAr reactions at the C4 position. nih.gov

| 2,4-Dichloro-quinazoline Precursor | Nucleophile | Organic or Inorganic Base | Solvent | Reaction Temperature | Reaction Time |

| 2,4-dichloroquinazoline | Anilines | - | Ethanol | Reflux | 2-4 h |

| 2,4-dichloro-6,7-dimethoxyquinazoline | Benzylamines | Triethylamine | Acetonitrile | Room Temperature | 12 h |

| 2,4-dichloroquinazoline | Primary or Secondary Aliphatic Amines | Potassium Carbonate | DMF | 80 °C | 3 h |

This table is illustrative and based on data for 2,4-dichloroquinazoline precursors. The optimal conditions for this compound may vary.

Electrophilic and Nucleophilic Character of the Quinoline Ring System

The quinoline ring system exhibits a dual chemical character, capable of undergoing both electrophilic and nucleophilic reactions, although the sites of attack differ significantly.

Nucleophilic Character:

The benzene (B151609) ring (carbocycle) of quinoline is generally more susceptible to electrophilic attack than the pyridine (B92270) ring (heterocycle). quimicaorganica.org This is because the nitrogen atom in the pyridine ring is electron-withdrawing, deactivating it towards electrophiles. Electrophilic substitution, therefore, preferentially occurs on the carbocyclic ring, primarily at the C5 and C8 positions. The electron-donating 5-methoxy group in this compound would further activate the carbocyclic ring towards electrophilic attack, reinforcing the preference for substitution at positions C6 and C8.

Electrophilic Character:

Conversely, the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.org This effect is most pronounced at the C2 and C4 positions. In this compound, the presence of chlorine atoms at these positions makes them excellent sites for nucleophilic aromatic substitution. As discussed, the C4 position is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position. quimicaorganica.orgnih.gov The electron-donating 5-methoxy group is expected to have a less significant impact on the electrophilicity of the C2 and C4 positions compared to the powerful activating effects of the ring nitrogen and the chloro substituents.

Computational Probing of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms and predicting the reactivity of complex organic molecules like this compound. nih.govresearchgate.net These theoretical methods provide valuable insights into the electronic structure, transition states, and reaction energetics that govern chemical transformations.

Elucidation of Reaction Pathways:

DFT calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products. For the nucleophilic substitution on this compound, computational models can be used to compare the activation energies for nucleophilic attack at the C2 versus the C4 position. Studies on the analogous 2,4-dichloroquinazoline system have shown that the activation energy for nucleophilic attack at the C4 position is lower than at the C2 position, which provides a quantitative explanation for the observed regioselectivity. nih.gov

Analysis of Electronic Properties:

Computational methods allow for the calculation of various electronic properties that correlate with reactivity. For instance, the analysis of frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can predict sites of electrophilic and nucleophilic attack. nih.gov A higher LUMO coefficient on a particular atom indicates a greater susceptibility to nucleophilic attack. For 2,4-dichloroquinazoline, DFT calculations have confirmed that the C4 atom has a larger LUMO coefficient compared to the C2 atom, consistent with its higher reactivity. nih.gov Similarly, the distribution of partial atomic charges can indicate electron-rich (nucleophilic) and electron-poor (electrophilic) regions within the molecule. nih.gov

Probing Transition States:

The geometry and energy of transition states are crucial for understanding reaction kinetics. DFT calculations can locate and characterize these transient structures. nih.gov By analyzing the transition state, researchers can gain insights into the bond-forming and bond-breaking processes that occur during the reaction. For SNAr reactions, computational studies can confirm the concerted or stepwise nature of the mechanism and identify the rate-determining step.

The following table presents a conceptual summary of how computational data can be used to understand the reactivity of substituted quinolines, based on principles from the literature.

| Computational Parameter | Significance for Reactivity | Predicted Trend for this compound |

| LUMO Coefficient | Indicates susceptibility to nucleophilic attack. Higher coefficient suggests greater reactivity. | C4 > C2 |

| Activation Energy (Ea) for SNAr | The energy barrier for the reaction. Lower Ea means a faster reaction. | Ea (attack at C4) < Ea (attack at C2) |

| Partial Atomic Charge | Indicates electrophilic (positive) or nucleophilic (negative) character of an atom. | C4 and C2 are expected to have significant positive partial charges. |

| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). Higher HOMO energy suggests greater nucleophilicity. | The methoxy group increases the HOMO energy of the carbocyclic ring. |

This table is a conceptual representation based on established principles and data from related compounds.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2,4 Dichloro 5 Methoxyquinoline Derivatives

Identification of Key Pharmacophoric Elements within the 2,4-Dichloro-5-methoxyquinoline Scaffold

The this compound core serves as a foundational structure for the development of various biologically active molecules. While direct studies on the pharmacophoric elements of the parent compound are limited, research on its derivatives, particularly as inhibitors of the Enhancer of Zeste Homologue 2 (EZH2), provides significant insights. mdpi.comnih.govnih.gov EZH2 is a histone methyltransferase that is a key player in epigenetic regulation and has been identified as a target in cancer therapy. nih.govacs.org

In the context of EZH2 inhibition, a crucial pharmacophoric element is the ability of the quinoline (B57606) scaffold to be modified to present specific functional groups in a spatially favorable orientation within the enzyme's binding pocket. For instance, the introduction of an amino group at the 4-position, which can act as a hydrogen bond donor, has been shown to be a critical interaction with the target enzyme. nih.gov

Correlation of Structural Modifications with Receptor Binding and Enzyme Inhibition Profiles

The strategic modification of the this compound scaffold has led to the development of potent inhibitors of EZH2. The correlation between these structural changes and their inhibitory activity provides a clear roadmap for designing more effective compounds.

A key synthetic step involves the nucleophilic substitution of the chlorine atoms at the 2 and 4 positions. Studies have shown that selective substitution at the 4-position, followed by modification at the 2-position, allows for the systematic exploration of the chemical space around the quinoline core. mdpi.comnih.gov

For example, in a series of 5-methoxyquinoline (B23529) derivatives developed as EZH2 inhibitors, the initial compound, N-(1-benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine, exhibited a moderate inhibitory concentration (IC50) of 28 μM. mdpi.comnih.gov Subsequent modifications at the 2-position, replacing the chlorine with various cyclic amines, led to a significant enhancement in potency. The following interactive data table summarizes the structure-activity relationship of these derivatives.

| Compound | Modification at C2-Position | Modification at C4-Position | EZH2 IC50 (μM) |

|---|---|---|---|

| 1 | -Cl | 1-benzylpiperidin-4-amine | 28 |

| 5a | piperidine (B6355638) | 1-benzylpiperidin-4-amine | >50 |

| 5b | 4-methylpiperidine | 1-benzylpiperidin-4-amine | >50 |

| 5c | morpholine (B109124) | 1-benzylpiperidin-4-amine | >50 |

| 5d | 4-methylpiperazine | 1-benzylpiperidin-4-amine | 6.9 |

| 5e | homopiperidine | 1-benzylpiperidin-4-amine | >50 |

| 5f | 1-methyl-1,4-diazepane | 1-benzylpiperidin-4-amine | 2.1 |

| 5k | 1-methyl-1,4-diazepane | 1-methylpiperidin-4-amine | 1.2 |

The data clearly indicates that the nature of the substituent at the 2-position has a profound impact on EZH2 inhibition. The introduction of a 1-methyl-1,4-diazepane ring at this position (compound 5f) resulted in a significant increase in potency compared to other cyclic amines. Further optimization at the 4-position, by replacing the 1-benzylpiperidin-4-amine with 1-methylpiperidin-4-amine (compound 5k), led to the most potent compound in the series with an IC50 of 1.2 μM. mdpi.comnih.gov This highlights the importance of both positions for effective target engagement.

Design of Analogs for Enhanced Biological Target Engagement

The design of analogs based on the this compound scaffold is guided by the SAR data and a deep understanding of the target's binding site. The primary goal is to introduce modifications that enhance binding affinity and selectivity.

In the case of EZH2 inhibitors, the design strategy focused on exploring the impact of different substituents at the C2 and C4 positions of the quinoline ring. The initial hit compound, with a chlorine at C2 and a 1-benzylpiperidin-4-amine at C4, provided a starting point for optimization. mdpi.comnih.gov

The design of analogs involved the following key principles:

Exploration of the C2-position: The reactive chlorine at the C2 position was replaced with a variety of cyclic amines to probe the steric and electronic requirements of the binding pocket. This led to the discovery that a 1-methyl-1,4-diazepane moiety was optimal for activity. mdpi.com

Optimization of the C4-position: With the optimal group at C2 identified, the substituent at the C4 position was further modified. Replacing the bulky benzyl (B1604629) group on the piperidine ring with a smaller methyl group resulted in improved potency, suggesting that a less sterically hindered group is preferred at this position. mdpi.com

The following table showcases the design of key analogs and their enhanced biological activity against EZH2.

| Compound | Designed Modification | Rationale | Resulting EZH2 IC50 (μM) |

|---|---|---|---|

| 1 | Base Scaffold | Initial Hit | 28 |

| 5f | Introduction of 1-methyl-1,4-diazepane at C2 | Explore effect of C2 substituent on potency | 2.1 |

| 5k | Replacement of benzyl with methyl at C4-substituent | Optimize steric and electronic properties at C4 | 1.2 |

This systematic approach to analog design, guided by SAR, successfully led to the identification of a lead compound with significantly improved potency. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govtandfonline.commdpi.com While a specific QSAR model for this compound derivatives is not publicly available, the principles of QSAR are widely applied in the design of novel quinoline-based therapeutic agents. nih.govnih.govtandfonline.commdpi.comresearchgate.net

A typical QSAR study involves the following steps:

Data Set Preparation: A series of structurally related compounds with their corresponding biological activities (e.g., IC50 values) is compiled. nih.govmdpi.com

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, and electronic descriptors. nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govmdpi.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. mdpi.com

For quinoline derivatives, QSAR models have been successfully developed to predict their activity against various targets, including cancer cell lines and parasites. nih.govnih.govmdpi.com These models can provide valuable insights into the structural features that are important for activity. For instance, contour maps generated from 3D-QSAR studies can visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. tandfonline.com This information can then be used to design new analogs with predicted enhanced potency before their actual synthesis, thereby saving time and resources in the drug discovery process. nih.govtandfonline.com

Investigation of Biological Target Modulation by 2,4 Dichloro 5 Methoxyquinoline Derivatives Mechanistic and in Vitro Focus

Enzyme Inhibition Studies

The core structure of 2,4-dichloro-5-methoxyquinoline serves as a template for the synthesis of various derivatives, which have been subsequently evaluated for their inhibitory effects on several key enzymes. The following sections outline the findings from these in vitro studies.

Enhancer of Zeste Homologue 2 (EZH2)

Enhancer of Zeste Homologue 2 (EZH2) is a histone methyltransferase that is a key component of the Polycomb Repressive Complex 2 (PRC2). rsc.org Its over-expression is linked to a variety of cancers, making it a significant target for therapeutic intervention. rsc.orgnih.gov A series of 5-methoxyquinoline (B23529) derivatives have been synthesized and assessed for their ability to inhibit EZH2.

The synthetic pathway for these inhibitors often starts from an intermediate, 8-bromo-2,4-dichloro-5-methoxyquinoline (B13090534), which is then modified. nih.gov An initial compound, N-(1-benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine, demonstrated a half-maximal inhibitory concentration (IC50) of 28 μM against EZH2. nih.gov Through structural optimization, researchers developed more potent derivatives. One such derivative, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (compound 5k), exhibited a significantly improved IC50 value of 1.2 μM. nih.gov Further in-cell assays confirmed that compound 5k effectively reduced the global levels of H3K27me3, the histone mark catalyzed by EZH2. nih.gov

| Compound | IC50 (μM) | Reference |

|---|---|---|

| N-(1-benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine | 28 | nih.gov |

| 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k) | 1.2 | nih.gov |

Human Carbonic Anhydrase Isoforms (hCA I and II)

Human carbonic anhydrase (hCA) isoforms I and II are ubiquitous cytosolic enzymes involved in numerous physiological processes. While various sulfonamide derivatives, including some with a 2,4-dichloro substitution pattern, are known to be potent inhibitors of these enzymes, a review of the available scientific literature did not yield studies specifically investigating the inhibitory activity of this compound derivatives against hCA I and hCA II.

Acetylcholinesterase (AChE)

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Its inhibition is a key strategy in the symptomatic treatment of Alzheimer's disease. nih.gov While direct studies on this compound derivatives are not available, research on structurally related quinoline (B57606) compounds provides insight into their potential as AChE inhibitors.

A study on morpholine-bearing quinoline derivatives explored the impact of various substitutions on AChE inhibitory activity. mdpi.com Within this series, compounds featuring a chlorine atom at the 2-position of a 4-N-phenyl ring attached to the quinoline core were synthesized and evaluated. For instance, a derivative with a 2-methylene linker between the quinoline and morpholine (B109124) moieties and a 3-nitro-4-(2-chlorophenylamino) substitution showed an IC50 value of 1.94 µM for AChE. mdpi.com This suggests that the presence of a chloro-substituted phenylamino (B1219803) group can contribute to potent enzyme inhibition. However, it is important to note the structural differences from the this compound core.

| Compound Description | IC50 (μM) | Reference |

|---|---|---|

| Morpholine-bearing quinoline with a 3-nitro-4-(2-chlorophenylamino) substitution (Compound 11g) | 1.94 ± 0.13 | mdpi.com |

NAD(P)H:quinone oxidoreductase 1 (NQO1)

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoenzyme that plays a role in detoxification by catalyzing the two-electron reduction of quinones. nih.gov It is often overexpressed in various human tumors. nih.gov While NQO1 inhibition is an area of active research, there is no specific data in the reviewed literature on the inhibitory effects of this compound derivatives.

However, studies on other quinoline-based scaffolds, such as amino-quinoline-5,8-diones, have demonstrated that this class of compounds can act as NQO1 inhibitors. nih.gov For example, certain 6- or 7-substituted amino-quinoline-5,8-dione derivatives have been shown to inhibit NQO1 activity in a dose-dependent manner in cancer cell lines. nih.gov These findings indicate that the quinoline core can be a basis for developing NQO1 inhibitors, though the specific contribution of a 2,4-dichloro-5-methoxy substitution pattern remains to be elucidated.

HIV-1 Reverse Transcriptase

HIV-1 reverse transcriptase (RT) is a key enzyme in the life cycle of the human immunodeficiency virus and a major target for antiretroviral drugs. mdpi.comnih.gov The RNase H function of RT, in particular, is a validated target for which no inhibitors have yet reached clinical use. nih.gov Research into quinoline-based derivatives has identified compounds with inhibitory activity against this enzyme.

One study investigated a series of quinolinonyl non-diketo acid derivatives. acs.org Within this series, a dichloro-substituted compound (compound 4m) was synthesized and tested for its ability to inhibit the RNase H function of HIV-1 RT. acs.org This compound demonstrated an IC50 value of 8.19 μM. acs.org Although this compound is not a this compound, its dichloro-quinolinonyl structure highlights the potential for chlorinated quinoline scaffolds to serve as a basis for the development of HIV-1 RT inhibitors.

| Compound Description | IC50 (μM) | Reference |

|---|---|---|

| Dichloro-quinolinonyl non-diketo acid derivative (Compound 4m) | 8.19 | acs.org |

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a significant role in lipid metabolism and inflammation. A study exploring quinoline-based derivatives of pirinixic acid found that substitution of the dimethyl aniline (B41778) moiety with a quinoline ring, in conjunction with α-substitution, could lead to potent dual PPARα/γ agonists. nih.gov This indicates that the quinoline scaffold can interact with PPARs. However, the current scientific literature lacks specific studies on the modulatory or inhibitory effects of this compound derivatives on PPARγ.

In Vitro Antimicrobial and Antiviral Activity Research

No studies reporting the in vitro antimicrobial or antiviral activity of this compound could be identified. Research in this area has focused on other quinoline derivatives.

Receptor Binding and Ligand-Target Interaction Analysis

There is no available data from receptor binding assays or ligand-target interaction analyses for this compound. While its derivatives have been studied for their interaction with targets like the EZH2 enzyme, the binding profile of the parent compound, this compound, has not been characterized. mdpi.comnih.gov

Elucidation of Molecular Mechanisms of Action

Due to the absence of studies on its biological activity, the molecular mechanism of action for this compound remains unknown.

Advanced Computational Chemistry Applications in 2,4 Dichloro 5 Methoxyquinoline Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for predicting the molecular geometry, electronic properties, and reactivity of chemical compounds. For quinoline (B57606) and quinazoline (B50416) derivatives, DFT calculations, often using the B3LYP functional, provide a robust framework for understanding their behavior. nih.govijrte.org

The electronic structure of a molecule is fundamental to its reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔEgap) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov For instance, studies on dichlorophenyl-containing chalcones revealed that isomer configuration significantly impacts the HOMO-LUMO gap, with more planar structures exhibiting smaller gaps and thus enhanced electronic charge transfer properties. nih.gov

DFT calculations also enable the mapping of electron density and the generation of Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is crucial for predicting how 2,4-Dichloro-5-methoxyquinoline might interact with other molecules, including reactants or biological receptors. The introduction of substituents, such as the chloro and methoxy (B1213986) groups on the quinoline ring, significantly alters the charge distribution and, consequently, the molecule's structural and electronic parameters. researchgate.net

Table 1: Key Electronic Properties from DFT Calculations for Related Compounds This table is illustrative, based on typical DFT studies of similar heterocyclic systems, as specific data for this compound is not readily available.

| Parameter | Typical Value Range | Significance |

| HOMO Energy | -6.0 to -7.5 eV | Electron-donating capability |

| LUMO Energy | -1.0 to -2.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔEgap) | 4.0 to 5.5 eV | Chemical reactivity and stability |

| Dipole Moment | 2.0 to 4.0 Debye | Molecular polarity |

Reactivity descriptors such as chemical hardness, softness, chemical potential, and the electrophilicity index can be calculated from the HOMO and LUMO energies. These descriptors provide quantitative measures of the molecule's stability and reactivity, aiding in the prediction of its chemical behavior in various environments. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor), forming a stable complex. mdpi.comnih.gov This method is central to drug discovery for evaluating the potential of compounds like this compound to act as inhibitors or modulators of specific protein targets. The process involves placing the ligand into the binding site of a protein and calculating the binding affinity, typically expressed as a free energy of binding (ΔG) in kcal/mol. A more negative ΔG value indicates a stronger and more stable interaction. mdpi.comekb.eg

For quinoline and quinazoline derivatives, molecular docking studies have been performed against various cancer-related protein targets, including Dihydrofolate Reductase (DHFR), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.comnih.gov For example, a study on a 2,4-dichloro-benzamide derivative showed a strong binding affinity to the DHFR active site with a ΔG value of -9.0 kcal/mol. mdpi.com The analysis of the docked pose revealed crucial ligand-protein interactions, such as hydrogen bonds with specific amino acid residues (e.g., Asp 21 and Ser 59) and hydrophobic interactions, which stabilize the complex. mdpi.com

Table 2: Illustrative Molecular Docking Results for Quinoline/Quinazoline Derivatives This table presents representative data from docking studies of analogous compounds to demonstrate the typical outputs of such analyses.

| Compound Type | Protein Target | Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues |

| Dichloro-benzamide Derivative | DHFR | -9.0 | Asp 21, Tyr 22, Ser 59 |

| Quinazoline-chalcone | EGFR | -8.5 to -9.5 | Met 793, Lys 745 |

| Pyrimidodiazepine | VEGFR-2 | -9.0 to -10.0 | Cys 919, Asp 1046 |

Following docking, Molecular Dynamics (MD) simulations can be employed to study the stability and conformational dynamics of the ligand-protein complex over time. MD simulations provide a more realistic, dynamic picture of the interaction by simulating the movements of atoms and molecules, considering the solvent environment. This allows researchers to assess the stability of the predicted binding mode and observe any conformational changes in the protein or ligand upon binding. nih.gov These simulations can validate the docking results and provide deeper insights into the specific interactions, such as the persistence of hydrogen bonds, that are critical for binding. nih.govnih.gov

Theoretical Prediction of Adsorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before a chemical compound can be considered for pharmaceutical development, its ADME properties—Adsorption, Distribution, Metabolism, and Excretion—must be evaluated. In silico methods for predicting ADME properties have become standard practice, as they allow for the early-stage filtering of compounds with poor pharmacokinetic profiles, saving time and resources. grafiati.com

These predictive models use the molecular structure of a compound like this compound to calculate various physicochemical descriptors. One of the most well-known frameworks is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates certain thresholds for molecular weight, lipophilicity (logP), hydrogen bond donors, and hydrogen bond acceptors. ekb.eg

Computational tools can predict a wide range of properties beyond Lipinski's rule, including aqueous solubility, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. ekb.eggrafiati.com For example, in silico analysis of novel quinazolin-2,4-dione derivatives showed that promising candidates exhibited good drug-likeness properties and obeyed Lipinski's Rule of Five, marking them for further investigation. ekb.eg

Table 3: Predicted Physicochemical and ADME Properties for 2,4-Dichloro-5-methoxyquinazoline Data sourced from PubChem for the closely related quinazoline analog (CID 12320019) as a proxy. nih.gov

| Property | Predicted Value | Significance |

| Molecular Weight | 229.06 g/mol | Influences absorption and distribution |

| XLogP3-AA (Lipophilicity) | 3.4 | Affects solubility and permeability |

| Hydrogen Bond Donor Count | 0 | Influences binding and solubility |

| Hydrogen Bond Acceptor Count | 3 | Influences binding and solubility |

| Polar Surface Area | 35 Ų | Correlates with membrane permeability |

These theoretical predictions help to build a comprehensive profile of a compound's likely behavior in a biological system, guiding chemical modifications to improve its ADME characteristics.

Conformation Analysis and Intramolecular Interactions via Molecular Mechanics

Conformation analysis aims to determine the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. Molecular Mechanics (MM) methods are well-suited for this task, particularly for larger molecules where quantum mechanical methods would be computationally expensive. MM uses classical physics principles to calculate the potential energy of a molecule based on its bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). rsc.org

Analysis of crystal structure data for related compounds, such as 2,4-dichloro-6-methoxyquinoline (B1349136), provides experimental validation of predicted low-energy conformations. nih.gov X-ray crystallography reveals precise details about intramolecular features in the solid state, including bond lengths and angles. Furthermore, it elucidates intermolecular interactions that stabilize the crystal packing, such as π–π stacking interactions between the aromatic rings of adjacent molecules. In the case of 2,4-dichloro-6-methoxyquinoline, π–π stacking was observed with distances between ring centroids of approximately 3.7 Å, indicating significant non-covalent interactions that influence the material's properties. nih.gov While the solid-state conformation may not be identical to the conformation in solution, it provides a critical starting point for computational models.

Analytical and Spectroscopic Characterization Methods in 2,4 Dichloro 5 Methoxyquinoline Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2,4-dichloro-5-methoxyquinoline, both ¹H and ¹³C NMR are crucial for confirming its structure.

In a study detailing the synthesis of 5-methoxyquinoline (B23529) derivatives, this compound was characterized using both ¹H and ¹³C NMR spectroscopy in deuterated chloroform (B151607) (CDCl₃) at 400 MHz and 100 MHz, respectively. mdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The reported chemical shifts (δ) for this compound are as follows:

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.64–7.47 | m | 2H | Aromatic Protons |

| 7.34 | s | 1H | Aromatic Proton (H-3) |

| 6.88 | dd, J = 7.3, 1.3 Hz | 1H | Aromatic Proton |

| 3.91 | s | 3H | Methoxy (B1213986) Protons (-OCH₃) |

| Data sourced from a study on 5-Methoxyquinoline Derivatives as EZH2 Inhibitors. mdpi.com |

The singlet at 3.91 ppm is characteristic of the three equivalent protons of the methoxy group. The signal at 7.34 ppm corresponds to the isolated proton at the 3-position of the quinoline (B57606) ring. The remaining aromatic protons appear as a multiplet and a doublet of doublets between 7.64 and 6.88 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The observed chemical shifts for this compound are:

| Chemical Shift (δ) ppm | Assignment |

| 156.7 | C-5 |

| 150.4 | C-2 or C-4 |

| 149.2 | C-8a |

| 143.6 | C-2 or C-4 |

| 135.3 | C-7 |

| 121.6 | C-6 |

| 120.1 | C-3 |

| 118.2 | C-4a |

| 107.7 | C-8 |

| 56.2 | Methoxy Carbon (-OCH₃) |

| Data sourced from a study on 5-Methoxyquinoline Derivatives as EZH2 Inhibitors. mdpi.com |

The peak at 56.2 ppm is indicative of the methoxy carbon. The remaining signals in the aromatic region correspond to the nine carbons of the quinoline core, with the positions of the chloro- and methoxy-substituents influencing their respective chemical shifts. A study on 2,4-dihalogenoquinolines highlights the significant effect of halogen substituents on the chemical shifts of the quinoline ring carbons. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique often used for polar molecules like this compound.

In the characterization of this compound, ESI-MS was used to confirm its molecular mass. The analysis yielded a mass-to-charge ratio (m/z) of 225.9875 for the deprotonated molecule [M-H]⁻. mdpi.com This experimental value is consistent with the calculated exact mass of the compound, confirming its elemental composition.

| Ion | Experimental m/z |

| [M-H]⁻ | 225.9875 |

| Data sourced from a study on 5-Methoxyquinoline Derivatives as EZH2 Inhibitors. mdpi.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

While specific X-ray crystallographic data for this compound was not found in the searched literature, a study on the closely related isomer, 2,4-dichloro-6-methoxyquinoline (B1349136), provides valuable insight into the expected solid-state structure. The crystal structure of 2,4-dichloro-6-methoxyquinoline (C₁₀H₇Cl₂NO) was determined to be in a triclinic system. The molecule is nearly planar, with the crystal packing stabilized by intermolecular π–π stacking interactions.

| Parameter | 2,4-dichloro-6-methoxyquinoline |

| Crystal System | Triclinic |

| Molecular Formula | C₁₀H₇Cl₂NO |

| Key Feature | Planar molecule |

| Stabilizing Interaction | π–π stacking |

It is reasonable to expect that this compound would exhibit similar planarity and potential for π–π stacking interactions in its crystalline form. However, without direct experimental data, this remains a projection based on a structural isomer.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR a useful tool for identifying their presence. For this compound, one would expect to observe characteristic absorption bands for:

C-Cl stretching: Typically in the 800-600 cm⁻¹ region.

Aromatic C=C stretching: In the 1600-1450 cm⁻¹ range.

C-O-C stretching (ether linkage): Usually observed around 1250-1000 cm⁻¹.

Aromatic C-H stretching: Above 3000 cm⁻¹.

Studies on other substituted quinolines, such as 4-amino-2-methyl-8-(trifluoromethyl)quinoline, have detailed the assignment of these characteristic vibrational modes. scirp.org For instance, C-C stretching vibrations in the quinoline ring are typically observed in the 1640-1560 cm⁻¹ range. scirp.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The quinoline ring system is a chromophore that absorbs UV radiation. The position and intensity of the absorption maxima (λ_max) are sensitive to the nature and position of substituents on the ring. The presence of the methoxy group (an auxochrome) and the chloro groups would be expected to cause shifts in the absorption bands compared to unsubstituted quinoline. While specific UV-Vis data for this compound was not found, studies on other quinoline derivatives, such as chlorine-methoxy-diphenylquinoline, confirm strong absorption in the UV region, which is characteristic of such extended π-systems.

常见问题

Basic Research Question

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at C5, chlorine at C2/C4). The methoxy group typically appears as a singlet at δ 3.8–4.0 ppm, while aromatic protons resonate between δ 7.5–8.5 ppm .

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 232.01 for C₁₀H₇Cl₂NO) .

- HPLC-PDA : Assess purity (>98%) using a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 minutes .

What strategies can address low yields in the nucleophilic substitution steps during the synthesis of this compound derivatives?

Advanced Research Question

Low yields in substitutions (e.g., amine coupling at C4) often arise from steric hindrance or poor leaving-group activation. Mitigation strategies include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity .

- Catalyst optimization : Employ Pd-based catalysts (e.g., [PdCl₂(dcpf)]) for cross-coupling reactions, improving efficiency by 20–30% .

- Temperature control : Conduct reactions under inert atmosphere at 60–80°C to prevent side reactions .

Example : Substitution with primary amines achieves 75–85% yield in THF, while bulkier secondary amines require DMF and elevated temperatures (90°C) .

How do computational tools aid in predicting reaction pathways for modifying the quinoline core of this compound?

Advanced Research Question

- Retrosynthetic analysis : AI-powered tools (e.g., Template_relevance Pistachio) identify feasible routes by mining reaction databases, prioritizing POCl₃-mediated halogenation or Suzuki-Miyaura coupling .

- DFT calculations : Predict regioselectivity for electrophilic substitutions (e.g., C6/C8 positions) based on electron density maps .

- Molecular docking : Screen derivatives for bioactivity (e.g., EZH2 inhibition) by simulating interactions with target proteins .

How should researchers resolve contradictions in bioactivity data for this compound derivatives across different assay systems?

Advanced Research Question

Discrepancies may arise from assay conditions (e.g., cell lines, concentration ranges). Methodological solutions include:

- Dose-response validation : Test compounds across 3–4 log concentrations to establish IC₅₀ consistency .

- Control standardization : Use reference inhibitors (e.g., BIX-01294 for EZH2 assays) to normalize activity metrics .

- Meta-analysis : Compare data across publications adjusting for variables like solvent (DMSO vs. ethanol) or incubation time .

Case Study : A derivative showed 10x higher 5-HT3 receptor affinity in HEK293 cells vs. CHO cells due to differences in membrane transporter expression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。